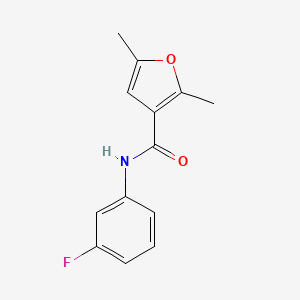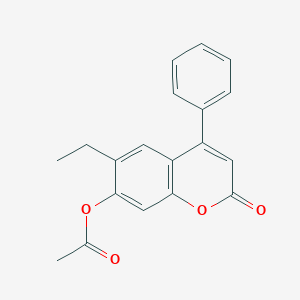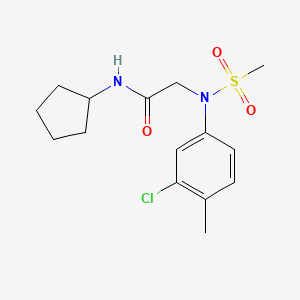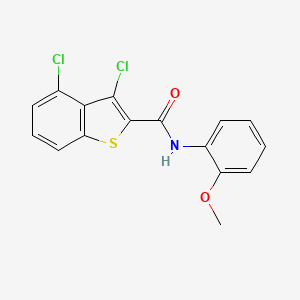![molecular formula C16H11ClFN3OS B5873024 N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5873024.png)
N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea, also known as CCT018159, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies. This compound belongs to the class of thiazole-based urea derivatives and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea involves the inhibition of various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. The compound has been found to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea has been found to have various biochemical and physiological effects in different scientific research studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis by activating caspase-3 and caspase-9. The compound has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. In addition, N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2-ARE pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea in lab experiments include its high potency and selectivity towards specific signaling pathways. The compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, the limitations of using N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the compound can exhibit off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea. One potential direction is to investigate its efficacy in combination with other therapeutic agents for the treatment of cancer and inflammation. Another direction is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to optimize the pharmacokinetics and bioavailability of N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea for clinical use.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea involves the reaction of 4-chloroaniline, 4-fluorophenyl isothiocyanate, and urea in the presence of a base catalyst. The reaction is carried out in an organic solvent under controlled conditions to obtain the desired product. The purity and yield of the compound can be improved by using different purification techniques.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea has been used in various scientific research studies to investigate its potential as a therapeutic agent. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-11-3-7-13(8-4-11)19-15(22)21-16-20-14(9-23-16)10-1-5-12(18)6-2-10/h1-9H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJRSYQOUCQUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5872949.png)
![N-(3,4-dichlorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5872953.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5872966.png)


![2-(2-chlorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5872971.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzenesulfonamide](/img/structure/B5872983.png)

![1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5872998.png)

![N-[4-methyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5873017.png)

